Pomalidomide-7-NH2
Description
Contextualization within Immunomodulatory Drug (IMiD) Research
Immunomodulatory drugs (IMiDs) are a class of compounds that modulate the immune system and have demonstrated significant therapeutic effects, particularly in the treatment of certain cancers like multiple myeloma. nih.govresearchgate.net The parent compound of this class is thalidomide (B1683933), which, despite its controversial history, was found to possess antineoplastic and immunomodulatory properties. nih.govnih.gov This discovery spurred the development of more potent and safer analogs, leading to the creation of lenalidomide (B1683929) and pomalidomide (B1683931). researchgate.netdovepress.com
Pomalidomide itself is considered a third-generation IMiD, exhibiting greater potency than its predecessors. dovepress.comdrugbank.com The mechanism of action for IMiDs involves binding to the cereblon (CRBN) protein, which is a component of the Cullin-RING E3 ubiquitin ligase complex. dovepress.comrsc.orgnih.gov This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific target proteins, known as neosubstrates. rsc.orgnih.gov This process of targeted protein degradation is central to the therapeutic effects of IMiDs.
Pomalidomide-7-NH2 is a research-grade derivative of pomalidomide. The "7-NH2" designation indicates the presence of an amino group at the 7th position of the pomalidomide core structure. This modification is crucial for its application in research, as it provides a reactive handle for chemical conjugation without significantly disrupting the compound's ability to bind to cereblon.
Historical Perspective on this compound Development and its Distinction from Precursors for Research Applications
The development of this compound is intrinsically linked to the rise of a powerful new technology in drug discovery: Proteolysis-Targeting Chimeras (PROTACs). rsc.orgrsc.org PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, thereby inducing the target protein's degradation. uni-muenchen.de A typical PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects the two.
Pomalidomide, with its high affinity for the E3 ligase cereblon, became a popular choice for the E3 ligase-recruiting component of PROTACs. rsc.orgsigmaaldrich.com However, to incorporate pomalidomide into a PROTAC, it needed to be chemically modified to allow for the attachment of a linker. This led to the synthesis of various pomalidomide derivatives with functional groups suitable for conjugation.
This compound emerged as a key building block in this context. The introduction of the amino group at the 7-position provides a convenient point of attachment for a linker, which can then be connected to a ligand for a protein of interest. dcchemicals.com This strategic modification distinguishes this compound from its precursor, pomalidomide, which is a therapeutic agent. While pomalidomide is designed to exert its own biological effects, this compound is primarily intended as a synthetic intermediate for the construction of more complex molecules for research purposes, such as PROTACs. sigmaaldrich.comtargetmol.com
The development of synthetic methods to efficiently produce pomalidomide building blocks, including those with amino linkers, has been an area of active research. For instance, microwave-assisted synthesis has been explored to streamline the production of these crucial research tools. rsc.orgrsc.org
Scope and Significance of this compound in Contemporary Chemical Biology and Drug Discovery Research
The significance of this compound in modern research is substantial, primarily due to its role as a cereblon-recruiting ligand in the field of targeted protein degradation (TPD). rsc.org TPD offers a novel therapeutic modality with the potential to target proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors. sigmaaldrich.com
This compound and similar derivatives are fundamental to the construction of PROTACs that utilize the cereblon E3 ligase. sigmaaldrich.comsigmaaldrich.com Researchers can synthesize libraries of PROTACs by conjugating this compound to various target-binding ligands via different linkers. sigmaaldrich.com This modular approach allows for the systematic investigation of the structure-activity relationships that govern the formation of a stable ternary complex (E3 ligase-PROTAC-target protein) and subsequent target degradation. sigmaaldrich.com
The use of this compound extends to the development of PROTACs for a wide range of disease-relevant targets. For example, it has been incorporated into PROTACs designed to degrade proteins implicated in cancer, such as B-Raf and histone deacetylase 8 (HDAC8). researchgate.netresearchgate.net These studies highlight the versatility of this compound as a tool to probe the function of specific proteins and to explore new therapeutic avenues.
Furthermore, the availability of well-characterized E3 ligase ligands like this compound has accelerated the entire field of TPD, enabling researchers to focus on the discovery and validation of new protein targets. The continued development and application of such chemical tools are expected to drive further innovation in drug discovery and our understanding of cellular biology.
Structure
3D Structure
Properties
Molecular Formula |
C13H12N4O4 |
|---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
4,7-diamino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N4O4/c14-5-1-2-6(15)10-9(5)12(20)17(13(10)21)7-3-4-8(18)16-11(7)19/h1-2,7H,3-4,14-15H2,(H,16,18,19) |
InChI Key |
AHOQHVIBSLDBLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Pomalidomide 7 Nh2
Established Synthetic Routes and Intermediate Compounds
Multi-Step Synthesis from Precursors
The synthesis of pomalidomide (B1683931) has been approached through various multi-step routes, often starting from readily available precursors. A common strategy involves the condensation of a phthalic anhydride derivative with 3-aminopiperidine-2,6-dione, followed by the introduction or modification of the amino group.
One established route begins with 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride. This three-step process involves:
Condensation: The initial step is the reaction between 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride to form the nitro-intermediate, 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione.
Reduction: The nitro group of the intermediate is then reduced to an amino group. This is a critical step to introduce the defining feature of pomalidomide.
Another synthetic approach starts from ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate and 3-aminopiperidine-2,6-dione. chemicalbook.com This method involves heating the reactants in acetonitrile with anhydrous sodium acetate, resulting in a high yield of 96.6%. chemicalbook.com
A more recent and efficient one-step synthesis has been developed that avoids the nitro-group reduction step entirely. This method allows for the preparation of pomalidomide from commercially available starting materials in an 80% yield without the need for purification, by leveraging conditions that tolerate the aniline functional group. nih.gov
| Starting Material 1 | Starting Material 2 | Key Intermediate | Overall Yield | Reference |
| 4-nitroisobenzofuran-1,3-dione | 3-aminopiperidine-2,6-dione hydrochloride | 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione | 65% | |
| Ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate | 3-aminopiperidine-2,6-dione | Not Applicable (Direct Condensation) | 96.6% | chemicalbook.com |
| 3-aminophthalic acid | 3-aminopiperidine-2,6-dione | Not Applicable (One-step) | 80% | nih.gov |
Optimization Strategies for Yield and Purity in Laboratory Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of pomalidomide and its derivatives. Key parameters that are often adjusted include solvent choice and reaction temperature.
In the synthesis of pomalidomide conjugates via nucleophilic aromatic substitution (SNAr), the choice of solvent and temperature significantly impacts the reaction outcome. For instance, when coupling various primary and secondary amines to a pomalidomide precursor, it was observed that secondary amines consistently provided greater yields than primary amines. This difference is partly attributed to a side reaction where primary amines can displace the aminoglutarimide ring.
Temperature optimization studies, conducted between 30–130 °C, revealed distinct trends for different amine types. While the yield for primary amine coupling increased with temperature, peaking at 130 °C (71% yield), the yield for secondary amine coupling was optimal at 90-110 °C (94% yield), with higher temperatures leading to a slight reduction. These findings allow for the development of general methods tailored for either primary or secondary amines to produce a library of pomalidomide derivatives in moderate to good yields.
Advanced Synthetic Techniques
Continuous Flow Synthesis Utilizing Microchannel Reactor Technology
This process typically involves several key transformations in a sequence of interconnected reactors. A critical step in many pomalidomide syntheses is the reduction of a nitro group precursor. In a flow chemistry setup, this can be achieved with high efficiency. For example, a hydrogenator like the H-cube™ with a palladium on carbon (Pd/C) catalyst cartridge can be used. A single 3-minute cycle at 45 °C can be sufficient to reduce the nitro group, yielding the desired amino product. researchgate.net Alternatively, a column reactor packed with iron and silica gel can be employed, through which a solution of the nitro-compound is passed at an elevated temperature (e.g., 80 °C) to achieve the reduction in high yield (95%). researchgate.net The modular nature of flow systems allows for the integration of such steps seamlessly, paving the way for more efficient and scalable production of pomalidomide and its analogs. researchgate.netresearchgate.net
| Synthesis Step | Reactor Type | Catalyst/Reagent | Temperature | Yield |
| Nitro Group Reduction | H-cube™ | 10% Pd/C | 45 °C | 78% |
| Nitro Group Reduction | Vapourtec Column Reactor | Fe / Silica Gel | 80 °C | 95% |
Enantioselective Synthesis and Stereochemical Control
Pomalidomide possesses a chiral center at the 3-position of the piperidine-2,6-dione (glutarimide) ring, and is typically used as a racemic mixture of its (R)- and (S)-enantiomers. nih.gov A significant challenge in the stereochemical control of pomalidomide and related IMiDs is that the enantiomers can rapidly interconvert under physiological conditions. pnas.org This racemization occurs due to the acidic nature of the proton at the chiral center. pnas.org
The (S)-enantiomer is known to be responsible for the teratogenic effects of the parent compound, thalidomide (B1683933), while the (R)-enantiomer has sedative properties. nih.gov For pomalidomide and other IMiDs, the binding to their primary biological target, the E3 ligase cereblon (CRBN), is enantioselective. nih.gov
Due to the rapid racemization, classical enantioselective synthesis to produce a stable single enantiomer is challenging. Research has instead focused on strategies to stabilize the individual enantiomers for study. One such approach is the synthesis of deuterated analogs, where the acidic proton at the chiral center is replaced with deuterium. pnas.org This isotopic substitution slows down the rate of racemization, allowing for the differentiation of the biological properties of the individual (S) and (R) enantiomers. pnas.org The synthesis of these stabilized enantiomers has been achieved using advanced synthons like deuterated (S)- or (R)-3-aminoglutarimide. pnas.org
Design and Synthesis of Novel Pomalidomide-7-NH2 Derivatives
The pomalidomide scaffold serves as a versatile starting point for the design and synthesis of novel derivatives with potentially enhanced or new biological activities. These efforts often involve modifying the isoindoline ring or attaching various functional moieties.
One area of exploration is the synthesis of pomalidomide derivatives containing urea (B33335) moieties. In one study, a series of new derivatives were synthesized by reacting a precursor, 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione, with a linker containing an azide group. This was followed by a click reaction with an ethynylaniline and subsequent reaction with various carbanil derivatives to introduce the urea functionality. Several of these novel compounds demonstrated potent anti-tumor activity in vitro. nih.gov
Another example involves the creation of quinazoline-based thalidomide analogs. In this approach, the phthalimido moiety of the parent structure is replaced by a quinazoline ring system. The synthesis starts with the preparation of a 2,4-dichloroquinazoline intermediate, which is then reacted with 3-aminopiperidine-2,6-dione to form the core analog. nih.gov Further modifications can be made to this scaffold to generate a library of compounds for biological evaluation. nih.gov
The synthesis of pomalidomide derivatives is also central to the development of Proteolysis Targeting Chimeras (PROTACs), where pomalidomide acts as a ligand to recruit the CRBN E3 ligase. The synthesis of these complex molecules often relies on efficient methods for pomalidomide derivatization, such as nucleophilic aromatic substitution on 4-fluorothalidomide, to attach various linker molecules.
Derivatives Incorporating Urea Moieties for Modified Biological Activity
To investigate novel immunomodulatory agents, a series of new pomalidomide derivatives featuring urea moieties have been designed and synthesized. nih.govnih.gov These compounds, specifically 5a–5e and 6a–6e, were evaluated for their in vitro biological activity across various cancer cell lines. The research found that these novel compounds demonstrated significant cell growth inhibitive activity, particularly in human breast cancer cell lines (MCF-7), while showing weaker activity in human hepatocellular carcinoma cells (Huh7). nih.govnih.gov
Among the synthesized derivatives, compound 5d was identified as the most potent, exhibiting an IC50 value of 20.2 μM in MCF-7 cells. Further investigation into its mechanism of action revealed that compound 5d inhibits cell growth and induces cell death in a concentration-dependent manner. nih.govnih.gov The study indicated that this is potentially achieved through an increase in cellular reactive oxygen species (ROS) levels and the induction of DNA damage, which subsequently leads to apoptosis. nih.govnih.gov These findings suggest that the incorporation of urea moieties into the pomalidomide scaffold is a promising strategy for developing potential anti-tumor drugs. nih.govresearchgate.net
Table 1: Cytotoxic Activity of Pomalidomide-Urea Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5d | MCF-7 | 20.2 |
Data sourced from research on novel pomalidomide derivatives containing urea moieties. nih.govnih.gov
Isatin-Pomalidomide Hybrids and Their Synthetic Approaches
Inspired by the principles of molecular hybridization, a novel series of isatin-pomalidomide hybrids (9a–9g) have been designed, synthesized, and characterized. researchgate.netscilit.comresearchgate.net The rationale behind this approach is to covalently link the bioactive pharmacophores of pomalidomide and isatin (1H-indole-2,3-dione) to create hybrid molecules with potentially enhanced biological activity. researchgate.net The synthesis of these hybrids involves two key chemical reactions: the Sandmeyer methodology and N-halomethylketo alkylation. researchgate.netresearchgate.net
Initially, various isatin derivatives (3a, 3b, 3c, 3d, 4, 5, and 6) are synthesized using the Sandmeyer reaction. researchgate.net Subsequently, these isatin derivatives are conjugated with pomalidomide through an N-halo methyl keto alkylation reaction to yield the final isatin-pomalidomide hybrids. researchgate.net In a related study, a pomalidomide derivative, LY103, was synthesized by introducing an isatin analogue to the amino terminal of pomalidomide. researchgate.net
The synthesized isatin-pomalidomide hybrids were evaluated for their in vitro cytotoxic activity against U266B1 and RPMI 8226 multiple myeloma cell lines. scilit.comresearchgate.net All the synthesized compounds exhibited moderate to significant cytotoxic activity. researchgate.net Notably, hybrids 9f and 9g displayed superior cytotoxic activity against both cell lines. researchgate.net
Table 2: Cytotoxic Activity of Isatin-Pomalidomide Hybrids
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9f | U266B1 | 5.15 ± 0.72 |
| RPMI8226 | 11.66 ± 0.79 | |
| 9g | U266B1 | 2.50 ± 0.37 |
| RPMI8226 | 6.70 ± 0.55 |
Data from in vitro evaluation of isatin-pomalidomide hybrids against multiple myeloma cell lines. researchgate.net
Pomalidomide-Conjugates for Targeted Protein Degradation (PROTACs)
Pomalidomide and its derivatives are extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs). nih.govresearchgate.net PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. frontiersin.org Pomalidomide serves as a ligand for the E3 ligase cereblon (CRBN). nih.govsemanticscholar.org The synthesis of pomalidomide-based PROTACs involves covalently attaching pomalidomide to a protein-targeting ligand via a linker moiety. nih.govrsc.org
Several synthetic strategies have been developed to access pomalidomide derivatives for PROTAC synthesis. nih.gov However, many of these methods are often low-yielding and produce intractable byproducts. nih.govrsc.org To address these challenges, new synthetic methodologies have been explored to facilitate the rapid and efficient preparation of pomalidomide-conjugates, which is crucial for the development of protein degrader libraries. nih.govsemanticscholar.orgrsc.org For instance, a one-pot synthesis of JQ1-pomalidomide conjugates has been developed, achieving yields of up to 62%. nih.govrsc.org Additionally, microwave-assisted synthesis (MAS) has been optimized for the preparation of pomalidomide building blocks, significantly reducing reaction times and improving yields. rsc.org
Linker Chemistry and Conjugation Strategies (e.g., Click Chemistry, SNAr, Alkylation, Acylation)
The linker connecting the pomalidomide moiety to the protein-targeting ligand plays a critical role in the efficacy of a PROTAC. explorationpub.com Various linker chemistries and conjugation strategies are employed in the synthesis of pomalidomide-based PROTACs. nih.govrsc.org
Nucleophilic Aromatic Substitution (SNAr): This is a common method for attaching linkers to the pomalidomide scaffold. nih.govrsc.org It typically involves the reaction of an amine-containing linker with 4-fluorothalidomide. explorationpub.comresearchgate.net Research has shown that secondary amines consistently provide higher yields than primary amines in these reactions. nih.govrsc.org The choice of solvent is also critical, with DMSO often being superior to other solvents like DMF. nih.gov
Alkylation: This strategy involves the alkylation of the aromatic amine of pomalidomide. nih.govrsc.org However, this method can suffer from low nucleophilicity and poor chemoselectivity. nih.govfrontiersin.org
Acylation: Acylation of the pomalidomide aromatic amine is another viable route. nih.govrsc.org While this method is generally straightforward, it introduces additional polar surface area and a hydrogen bond acceptor, which may not be desirable for all PROTACs. nih.gov
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is a highly efficient method for conjugating pomalidomide to a linker. rsc.org This strategy allows for the rapid synthesis of PROTACs from azide- and alkyne-functionalized building blocks. explorationpub.com For example, a pomalidomide-propargylamine derivative can be reacted with an azide-containing linker to form a triazole-linked conjugate. frontiersin.org
Development of Protein Degrader Libraries
The development of libraries of protein degraders is essential for the discovery and optimization of new PROTACs. nih.govrsc.org Efficient synthetic methods are crucial for the rapid preparation of these libraries, allowing for the systematic variation of linkers and protein-targeting ligands. nih.govsemanticscholar.org The one-pot synthesis and microwave-assisted synthesis methods mentioned previously are well-suited for the rapid generation of pomalidomide-based degrader libraries. nih.govrsc.orgrsc.org
By creating a diverse library of pomalidomide-conjugates with varying linker lengths, compositions, and attachment points, researchers can systematically explore the structure-activity relationships (SAR) of PROTACs. explorationpub.com This enables the identification of optimal linker architectures for achieving potent and selective protein degradation. explorationpub.com For instance, a toolbox of pomalidomide-linkers with different functionalities can be synthesized to facilitate the rapid conjugation of various "warhead" ligands that bind to the protein of interest. explorationpub.com
Molecular and Cellular Mechanisms of Action of Pomalidomide 7 Nh2 in Preclinical Systems
E3 Ubiquitin Ligase Modulation: Binding to Cereblon (CRBN)
Pomalidomide (B1683931) functions as a molecular glue, and its primary molecular target is Cereblon (CRBN). drugbank.com CRBN serves as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, which also includes DNA Damage-Binding Protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of Cullins 1 (Roc1). nih.govnih.gov By binding to CRBN, pomalidomide redirects the substrate specificity of the CRL4^CRBN^ E3 ligase, initiating the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by this complex, known as neosubstrates. nih.govsciepub.com This targeted protein degradation is central to the therapeutic effects of pomalidomide. nih.gov
Structural Basis of Pomalidomide-CRBN Interaction
The interaction between pomalidomide and CRBN is highly specific and is foundational to its mechanism of action. Pomalidomide binds to a distinct pocket within the C-terminal thalidomide-binding domain (TBD) of CRBN. nih.gov
The Binding Pocket : The glutarimide (B196013) ring of the pomalidomide molecule fits into a hydrophobic pocket on the CRBN surface. researchgate.net This pocket is notably formed by three tryptophan residues, creating a "tri-tryptophan" cage that accommodates the glutarimide moiety. nih.govnih.gov
Key Interactions : Crystal structures of the DDB1-CRBN complex bound to pomalidomide reveal that the glutarimide portion establishes critical hydrogen bonds with the CRBN protein. researchgate.net The amino group at the 4-position of pomalidomide's phthalimide (B116566) ring is solvent-exposed and plays a crucial role in recruiting neosubstrates, forming key interactions that stabilize the ternary complex between CRBN, pomalidomide, and the target protein. nih.gov
Binding Affinity : Pomalidomide exhibits a significantly higher binding affinity for the CRBN-DDB1 complex compared to its parent compound, thalidomide (B1683933). researchgate.net Biophysical analyses have quantified these differences, showing pomalidomide to be a more potent binder. nih.govresearchgate.net
Table 1: Comparative Binding Affinities for CRBN
| Compound | Binding Affinity (Kd) | IC50 (CRBN-DDB1 Complex) |
| Pomalidomide | ~157 nM | ~2-3 µM |
| Lenalidomide (B1683929) | ~178 nM | ~2-3 µM |
| Thalidomide | ~250 nM | ~30 µM |
Data compiled from multiple biophysical and competitive binding assays. nih.govresearchgate.net
Role in Neosubstrate Recruitment for Proteasomal Degradation
Pomalidomide functions as a "molecular glue" that induces proximity between CRBN and specific target proteins, or neosubstrates. digitellinc.com This action hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system. The process unfolds as follows:
Ternary Complex Formation : Pomalidomide first binds to CRBN, creating a new, composite surface on the E3 ligase complex.
Neosubstrate Recognition : This new surface is recognized by specific neosubstrates, which then bind to form a stable ternary complex (CRBN-pomalidomide-neosubstrate). researchgate.net
Ubiquitination : Once the neosubstrate is brought into proximity with the E3 ligase machinery, it is tagged with chains of ubiquitin molecules.
Proteasomal Degradation : The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome, leading to its elimination from the cell. nih.gov
This mechanism allows pomalidomide to catalytically induce the degradation of multiple copies of a target protein. nih.gov
Specific Protein Degradation Pathways: IKZF1, IKZF3, MEIS2, C/EBPβ
Pomalidomide-mediated CRBN modulation leads to the degradation or altered regulation of several key transcription factors critical for the survival of hematopoietic tumor cells.
IKZF1 (Ikaros) and IKZF3 (Aiolos) : The primary and most well-characterized neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.net Pomalidomide potently and rapidly induces the ubiquitination and proteasomal degradation of IKZF1 and IKZF3. researchgate.net The degradation of these proteins is a critical event, as it leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and the proto-oncogene c-Myc, both of which are essential for the survival of multiple myeloma cells. nih.govelsevierpure.com
MEIS2 : In contrast to neosubstrates that are degraded, the homeobox transcription factor MEIS2 is an endogenous substrate of the CRL4^CRBN^ ligase. nih.govrcsb.org Structural studies suggest that immunomodulatory drugs like pomalidomide block the binding of endogenous substrates such as MEIS2 to CRBN. nih.govrcsb.org This leads to the stabilization, rather than degradation, of the MEIS2 protein. nih.gov
C/EBPβ : Pomalidomide has been shown to inhibit the malignant growth of multiple myeloma cells by blocking the translation of CCAAT-enhancer-binding protein beta (C/EBPβ). nih.govnih.gov This reduction in C/EBPβ leads to a decrease in downstream IRF4 expression. nih.govnih.gov Overexpression of C/EBPβ can negate the anti-proliferative effects of pomalidomide, highlighting its importance in the drug's mechanism of action. nih.gov
Cellular Pathway Modulation in vitro
In preclinical in vitro models, pomalidomide demonstrates direct antitumor effects on hematopoietic cancer cells by modulating key cellular pathways that control cell survival and proliferation.
Inhibition of Cell Proliferation and Induction of Apoptosis in Hematopoietic Tumor Cell Lines
Pomalidomide directly inhibits cell proliferation and induces programmed cell death (apoptosis) in a variety of hematopoietic tumor cell lines. drugbank.comtocris.com This direct anti-tumor activity is a hallmark of its mechanism. Studies have shown that pomalidomide treatment results in cell cycle arrest. nih.gov Furthermore, the pro-apoptotic activity of pomalidomide has been linked to the induction of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. nih.gov This is coupled with the suppression of the nuclear factor kappa-B (NF-κB) transcription pathway, which controls the expression of numerous anti-apoptotic genes. nih.gov
Table 2: In Vitro Cellular Effects of Pomalidomide
| Cell Line Type | Effect | Key Pathway(s) Modulated |
| Multiple Myeloma (MM) | Inhibition of proliferation, Induction of apoptosis | CRBN/IKZF1/IKZF3 degradation, IRF4/c-Myc downregulation |
| Lymphoma (e.g., Namalwa) | Inhibition of proliferation | p21 expression, Cell cycle arrest |
| Human Hematopoietic Tumor Cells | Inhibition of proliferation, Induction of apoptosis | Caspase-8 activation, NF-κB suppression |
This table summarizes general findings from multiple in vitro studies. nih.govtocris.com
A significant feature of pomalidomide in preclinical studies is its activity against tumor cell lines that have developed resistance to the related immunomodulatory drug, lenalidomide. nih.govnih.gov Resistance to lenalidomide is often associated with the downregulation or mutation of CRBN, which prevents the drug from effectively inducing the degradation of its targets. sciepub.comnih.gov
Pomalidomide can overcome this resistance through several mechanisms. Its higher potency and binding affinity for CRBN may allow it to effectively utilize lower levels of available CRBN protein to still trigger neosubstrate degradation. ashpublications.orghaematologica.org Studies on lenalidomide-resistant human myeloma cell lines (HMCLs) have shown that while they are highly resistant to lenalidomide, they often remain sensitive to the anti-proliferative effects of pomalidomide, albeit sometimes requiring higher concentrations than parental, sensitive cell lines. nih.gov This demonstrates that pomalidomide has a distinct and more potent activity profile, making it effective in a lenalidomide-refractory setting. nih.govhaematologica.org
Synergy with Other Agents in Cell Culture Models (e.g., Dexamethasone)
Pomalidomide, particularly when combined with the corticosteroid dexamethasone, demonstrates significant synergistic anti-tumor effects in preclinical models. This combination has been shown to be potent in inducing apoptosis (programmed cell death) and inhibiting proliferation in multiple myeloma (MM) cell lines. nih.gov Notably, these synergistic effects are observed in both lenalidomide-sensitive and lenalidomide-resistant MM cells, indicating that pomalidomide can overcome certain forms of resistance to other immunomodulatory agents (IMiDs). nih.govmdpi.com
In preclinical studies, the combination of pomalidomide and dexamethasone (PomDex) synergistically inhibited tumor growth in xenograft models of lenalidomide-resistant human MM. nih.gov Gene expression analysis of PomDex-treated, lenalidomide-resistant cells revealed a unique gene expression pattern characterized by the modulation of pro-apoptotic pathways. nih.gov The mechanisms underlying this synergy include enhanced anti-proliferative and pro-apoptotic activity compared to either agent alone. nih.gov This combination is highly active even in MM cells that are resistant to other conventional agents like melphalan and doxorubicin. dovepress.com While pomalidomide has limited activity as a single agent, its combination with dexamethasone has shown superior clinical efficacy in numerous studies. nih.gov
Table 1: Synergistic Effects of Pomalidomide and Dexamethasone in Preclinical Models An interactive data table summarizing the key synergistic activities of the Pomalidomide-Dexamethasone combination in cell culture models.
| Effect | Cell Models | Key Findings | Citation |
| Anti-Proliferative Activity | Lenalidomide-sensitive and resistant MM cell lines | Potent inhibition of cell proliferation. | nih.gov |
| Pro-Apoptotic Activity | Lenalidomide-sensitive and resistant MM cell lines | Strong, synergistic induction of apoptosis. | nih.gov |
| Tumor Growth Inhibition | Xenograft models of lenalidomide-resistant MM | Synergistic inhibition of tumor growth compared to single agents. | nih.gov |
| Overcoming Resistance | MM cells resistant to lenalidomide, melphalan, doxorubicin | Combination remains effective in drug-resistant cell lines. | nih.govdovepress.com |
Modulation of Inflammatory and Immune Signaling Pathways
Pomalidomide exerts pleiotropic effects on the immune system, acting on various cellular components within the tumor microenvironment to enhance anti-tumor immunity. mdpi.comnih.gov These immunomodulatory properties are a cornerstone of its mechanism of action, targeting not only the tumor cells directly but also the complex interactions between cancer cells and the host's immune system. mdpi.comnih.gov The drug's multifaceted mechanism involves the activation of key immune effector cells, such as T cells and Natural Killer (NK) cells, and the modulation of cytokine production, which collectively shift the tumor microenvironment from a suppressive to a responsive state. patsnap.comoncoscience.us
A key aspect of pomalidomide's immunomodulatory activity is the suppression of pro-inflammatory cytokines that can promote tumor growth and survival. In preclinical models using peripheral blood mononuclear cells (PBMCs), pomalidomide and other IMiDs have been shown to potently inhibit the production of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated monocytes. nih.govresearchgate.netkcl.ac.uk
Furthermore, pomalidomide suppresses the secretion of other significant pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). nih.govnih.govresearchgate.net The inhibition of IL-6 is particularly relevant in the context of multiple myeloma, as IL-6 is a critical growth and survival factor for myeloma cells. nih.gov By reducing the levels of these cytokines, pomalidomide helps to alter the tumor microenvironment, making it less conducive to cancer cell proliferation and survival. nih.govpatsnap.com
Table 2: Pomalidomide-Mediated Inhibition of Pro-inflammatory Cytokines An interactive data table detailing the pro-inflammatory cytokines inhibited by Pomalidomide in preclinical systems.
| Cytokine Inhibited | Cellular Context | Significance | Citation |
| Tumor Necrosis Factor-alpha (TNF-α) | LPS-stimulated PBMCs/Monocytes | Reduces inflammation that can support tumor growth. | nih.govresearchgate.netkcl.ac.uk |
| Interleukin-6 (IL-6) | Myeloma and bone marrow accessory cells | Inhibits a key survival and growth factor for myeloma cells. | dovepress.comnih.gov |
| Interleukin-1β (IL-1β) | LPS-stimulated PBMCs | Decreases pro-tumor inflammatory signaling. | nih.govresearchgate.net |
| Interleukin-12 (IL-12) | LPS-stimulated PBMCs | Modulates T-cell responses. | nih.govresearchgate.net |
In contrast to its inhibitory effect on pro-inflammatory cytokines, pomalidomide enhances the production of cytokines that stimulate anti-tumor immune responses. It acts as a co-stimulator for T cells, leading to increased proliferation and production of Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ). nih.govnih.govpatsnap.comresearchgate.net IL-2 is a critical growth factor for T cells and also plays a role in activating NK cells. patsnap.comfrontiersin.org The increased production of IL-2 and IFN-γ boosts the activity of both T cells and NK cells, enhancing their ability to recognize and eliminate tumor cells. patsnap.comoncoscience.usoncoscience.us Pomalidomide has also been reported to increase the yield of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govresearchgate.net
This cytokine modulation translates into enhanced effector cell function. Pomalidomide augments the cytotoxic activity of NK cells against tumor targets and increases antibody-dependent cell-mediated cytotoxicity (ADCC). nih.govkcl.ac.uknih.gov By stimulating T cells and NK cells, pomalidomide fosters a more robust and effective anti-tumor immune response. nih.govoncoscience.us
Pomalidomide has been shown to suppress the transcriptional activity of Nuclear Factor-kappa B (NF-κB). nih.gov The NF-κB pathway is a critical regulator of inflammation, immune responses, and cell survival, and its constitutive activation is a hallmark of many cancers, where it promotes proliferation and prevents apoptosis. Pomalidomide's ability to inhibit NF-κB contributes to its pro-apoptotic effects in malignant cells. nih.gov In studies on pancreatic cancer cell lines, pomalidomide was shown to inhibit chemotherapy-induced NF-κB activation, thereby enhancing the chemosensitivity of the cancer cells. oncotarget.com This suggests that NF-κB inhibition is a relevant mechanism of action for pomalidomide in non-hematologic malignancies as well. oncotarget.com
Angiogenesis Inhibition in Cell-Based Assays and Models
Pomalidomide demonstrates significant anti-angiogenic properties, inhibiting the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.govpatsnap.com This effect is achieved through multiple mechanisms that disrupt the signaling pathways supporting angiogenesis. oncotarget.com Pomalidomide has been shown to markedly inhibit angiogenesis by downregulating the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). dovepress.comnih.govpatsnap.com By inhibiting the secretion of these factors from both myeloma and stromal cells, pomalidomide indirectly suppresses the proliferation of endothelial cells. dovepress.com Furthermore, it can decrease levels of hypoxia-inducible factor 1 alpha (HIF-1α), a key transcription factor that regulates cellular response to low oxygen and controls angiogenesis. nih.gov
Beyond inhibiting pro-angiogenic factors, pomalidomide directly affects the function of endothelial cells. In some experimental models, immunomodulatory drugs inhibit cytokine-stimulated migration and adhesion of endothelial cells, which are critical steps in the formation of new blood vessels. dovepress.com Pomalidomide also impacts the interaction between tumor cells and the surrounding stroma by altering the expression of adhesion molecules. patsnap.com This reduces the ability of myeloma cells to adhere to bone marrow stromal cells, which not only impairs survival signals but also inhibits the secretion of angiogenic factors. dovepress.compatsnap.com The predecessor to pomalidomide, thalidomide, has been shown to directly inhibit capillary tube formation and modulate endothelial cell migration and adhesion, further supporting this mechanism for this class of drugs. nih.gov
Downregulation of Pro-angiogenic Factors (e.g., VEGF, bFGF)
Pomalidomide demonstrates significant anti-angiogenic properties by inhibiting the formation of new blood vessels, a process crucial for tumor growth and survival. patsnap.com This is achieved, in part, by downregulating key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). patsnap.com By inhibiting the secretion of VEGF and bFGF from both myeloma and stromal cells, pomalidomide can effectively disrupt the signaling pathways that promote angiogenesis.
| Pro-angiogenic Factor | Effect of Pomalidomide | Mechanism | Reference |
|---|---|---|---|
| Vascular Endothelial Growth Factor (VEGF) | Downregulation/Inhibition | Inhibits secretion from myeloma and stromal cells, disrupting endothelial cell migration. | patsnap.comnih.gov |
| basic Fibroblast Growth Factor (bFGF) | Downregulation/Inhibition | Inhibits secretion, contributing to the disruption of new blood vessel formation. | patsnap.comnih.gov |
Induction of Cell Cycle Arrest and Epigenetic Mechanisms (e.g., p21 WAF-1 expression, LSD1-mediated mechanisms)
Pomalidomide has been shown to exert antiproliferative effects by inducing cell cycle arrest, a mechanism driven by the upregulation of the cyclin-dependent kinase inhibitor p21WAF-1. nih.govresearchgate.net This increase in p21WAF-1 expression leads to a halt in the cell cycle, thereby inhibiting the proliferation of malignant cells in preclinical models of Burkitt's lymphoma and multiple myeloma. nih.govdntb.gov.ua
The upregulation of p21WAF-1 by pomalidomide is regulated at the transcriptional level through a p53-independent mechanism. nih.govresearchgate.net Research has revealed that this process is linked to epigenetic modifications. Specifically, the increase in p21WAF-1 is associated with a change from a methylated to an acetylated state of histone H3 on the p21WAF-1 promoter. nih.govresearchgate.net
A key player in this epigenetic regulation is Lysine-specific demethylase-1 (LSD1). Studies have demonstrated that silencing LSD1 reduces the pomalidomide-induced upregulation of p21WAF-1, indicating that this histone demethylase is involved in priming the p21WAF-1 promoter for transcription. nih.govresearchgate.net The proposed model suggests that pomalidomide modifies the chromatin structure of the promoter through the demethylation and acetylation of H3K9, mediated by LSD1. This provides better access for transcription factors to the DNA, leading to the activation of p21WAF-1 transcription. researchgate.net
| Target/Mechanism | Effect of Pomalidomide | Outcome | Reference |
|---|---|---|---|
| p21WAF-1 Expression | Upregulation | Induces cell cycle arrest in lymphoma and multiple myeloma cell lines. | nih.govresearchgate.net |
| p21WAF-1 Promoter | Switch from methylated to acetylated histone H3. | Increases transcriptional activation. | nih.govresearchgate.net |
| Lysine-specific demethylase-1 (LSD1) | Involved in the priming of the p21WAF-1 promoter. | Facilitates pomalidomide-mediated upregulation of p21WAF-1. | nih.govresearchgate.net |
Reactive Oxygen Species (ROS) Generation and DNA Damage Induction
The brain's high oxygen consumption and lipid-rich composition make it especially susceptible to oxidative stress, which is characterized by an imbalance involving the excessive generation of reactive oxygen species (ROS) or a failure of the antioxidant system. nih.gov Cellular generation of ROS is an early event following acute neurological injuries, such as traumatic brain injury (TBI), and these reactive species can damage DNA, proteins, and lipids. nih.gov
In preclinical studies, pomalidomide has demonstrated neuroprotective effects through its anti-oxidative and anti-inflammatory actions. nih.gov Research on H₂O₂-induced injury in rat primary cortical neuronal cultures showed that pomalidomide can ameliorate oxidative stress injury and cell death. nih.gov Furthermore, in models of TBI, pomalidomide has been shown to protect against neurodegeneration by reducing oxidative and nitrosative damage. nih.gov These findings suggest that pomalidomide's mechanism involves mitigating the harmful effects of ROS rather than inducing their generation. The compound's anti-inflammatory properties may also play a role, as the activation of inflammatory enzymes can produce ROS, leading to further tissue damage. nih.gov
| Context | Observed Effect of Pomalidomide | Mechanism | Reference |
|---|---|---|---|
| H₂O₂-Induced Oxidative Stress in Neuronal Cultures | Ameliorates injury and cell death. | Exerts anti-oxidative and anti-inflammatory actions. | nih.gov |
| Traumatic Brain Injury (TBI) Models | Protects against neurodegeneration. | Reduces oxidative and nitrosative damage. | nih.gov |
Preclinical Pharmacological and Biological Evaluation of Pomalidomide 7 Nh2
In Vitro Biological Activity Studies
In vitro studies are fundamental to elucidating the cellular and molecular mechanisms of a compound. For Pomalidomide-7-NH2, these laboratory-based experiments have provided critical insights into its biological activities, including its effects on cancer cell viability, its ability to induce programmed cell death, and its immunomodulatory properties.
The anti-proliferative effects of pomalidomide (B1683931) have been demonstrated across various cancer cell lines, primarily those associated with multiple myeloma (MM). Assays such as the MTT assay, which measures a cell's metabolic activity as an indicator of viability, are commonly used to quantify these effects. researchgate.netaltogen.com The half-maximal inhibitory concentration (IC50), a key metric derived from these assays, represents the concentration of a drug that is required to inhibit a biological process, such as cell proliferation, by 50%. nih.govresearchgate.net
Studies have shown that pomalidomide significantly reduces the viability of MM cell lines. For instance, in RPMI8226 and OPM2 multiple myeloma cells, pomalidomide suppressed proliferation with IC50 values of 8 μM and 10 μM, respectively, after 48 hours of incubation. researchgate.net The combination of pomalidomide with other agents, such as the selective HDAC6 inhibitor ACY-241, has also been shown to synergistically suppress the viability of cancer cells. nih.gov
Table 1: IC50 Values of Pomalidomide in Multiple Myeloma Cell Lines
| Cell Line | Assay Type | Exposure Time (hours) | IC50 Value (μM) | Source |
|---|---|---|---|---|
| RPMI8226 | MTT Assay | 48 | 8 | researchgate.net |
| OPM2 | MTT Assay | 48 | 10 | researchgate.net |
Pomalidomide has been shown to induce apoptosis, or programmed cell death, a critical mechanism for its anti-cancer activity. Apoptosis is often mediated by a cascade of enzymes called caspases. mdpi.com The activation of these caspases is a hallmark of this process.
In preclinical studies involving pancreatic cancer cell lines (MIA PaCa-2 and PANC-1), pomalidomide, particularly when combined with chemotherapeutic agents like gemcitabine (B846) and S1, demonstrated the strongest activation of caspase signals and proapoptotic effects compared to the agents used alone. nih.govnih.govresearchgate.net This suggests that pomalidomide can sensitize cancer cells to the effects of other chemotherapy drugs by enhancing the apoptotic pathway. nih.govnih.gov While pomalidomide monotherapy showed significant anti-proliferative effects, its ability to induce apoptosis was most pronounced when used in combination therapies. nih.gov
A key aspect of pomalidomide's mechanism of action is its immunomodulatory activity, which involves altering the production of various cytokines. nih.gov Cytokines are signaling proteins that play a crucial role in regulating immune responses.
In vitro studies using peripheral blood mononuclear cells (PBMCs) have shown that pomalidomide can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Conversely, it enhances the production of T-cell-stimulating cytokines like Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ). nih.govnih.gov This shift in the cytokine profile contributes to the co-stimulation of T-cells and the enhanced activity of Natural Killer (NK) cells, which are important components of the anti-tumor immune response. nih.govnih.gov
Table 2: Effect of Pomalidomide on Cytokine Production
| Cytokine | Effect | Cell Type / Context | Source |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Suppression | LPS-induced PBMCs | nih.govnih.gov |
| Interleukin-2 (IL-2) | Increased Production | T-cells | nih.govnih.gov |
| Interferon-gamma (IFN-γ) | Increased Production | T-cells and NK cells | nih.govnih.gov |
| Interleukin-10 (IL-10) | Increased Production | LPS-induced PBMCs | nih.gov |
Pomalidomide exhibits cell-specific effects, notably on immune cells within the tumor microenvironment. Research has focused on its impact on macrophages, which can exist in different polarization states, including the tumor-promoting M2 phenotype.
In preclinical models of pancreatic cancer, pomalidomide was found to alter macrophage populations. nih.gov It induces a shift from alternatively-activated (M2) macrophages towards anti-tumorigenic populations. nih.gov This reprogramming is achieved by downregulating IRF4, a key transcription factor for M2 macrophage polarization. nih.gov The resulting decrease in M2 macrophages leads to a more inflammatory and immune-responsive tumor microenvironment, characterized by an increased presence of activated CD4+ and CD8+ T cells. nih.gov
In Vivo Animal Model Studies (Non-Human Organisms)
Following promising in vitro results, the anti-tumor activity of this compound has been evaluated in non-human, in vivo animal models. These studies are crucial for understanding the compound's efficacy and biological effects within a complex living system.
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard tool for evaluating the in vivo efficacy of anti-cancer agents. nih.govoncotarget.com Pomalidomide has demonstrated significant anti-tumor activity in such models.
In a multiple myeloma murine xenograft model, the combination of pomalidomide and the HDAC6 inhibitor ACY-241 led to increased tumor growth inhibition compared to either agent alone. nih.gov Similarly, when combined with the bispecific T-cell engager molecule AMG 701 in a human MM xenograft model, pomalidomide acted synergistically to induce sustained inhibition of tumor growth, preventing the relapse that was eventually observed in cohorts treated with either agent individually. nih.govresearchgate.net In models of anaplastic thyroid cancer, the combination of another compound, HNHA, and sorafenib (B1663141) with radiation significantly suppressed tumor growth, and this effect was more potent than treatment with single agents plus radiation. mdpi.com These studies highlight the potent in vivo anti-tumor effects of pomalidomide, particularly as part of combination therapy strategies. nih.govresearchgate.net
Table 3: Summary of Pomalidomide Anti-Tumor Activity in Xenograft Models
| Tumor Model | Combination Agent | Key Finding | Source |
|---|---|---|---|
| Multiple Myeloma | ACY-241 (HDAC6 inhibitor) | Increased tumor growth inhibition. | nih.gov |
| NCI-H929 Multiple Myeloma | AMG 701 (BiTE molecule) | Sustained inhibition of tumor growth and prevention of relapse. | nih.govresearchgate.net |
Immunomodulatory Effects in Murine Models
Pomalidomide, a thalidomide (B1683933) analogue, demonstrates significant immunomodulatory properties in various preclinical murine models. Its mechanism of action involves a multi-faceted impact on the tumor microenvironment and the broader immune system. In murine models of central nervous system (CNS) lymphoma, pomalidomide has been shown to significantly alter the immune landscape within the tumor. nih.gov Treatment led to an increase in the infiltration of macrophages and natural killer (NK) cells. nih.gov
Furthermore, pomalidomide influences macrophage polarization, promoting a shift from an anti-inflammatory M2 phenotype to a pro-inflammatory M1 phenotype, which is more effective at mounting an anti-tumor response. nih.gov This is a key aspect of its therapeutic activity against CNS lymphoma. nih.gov The broader immunomodulatory effects of pomalidomide include the activation of T cells and NK cells, which are crucial components of the adaptive and innate immune systems, respectively. patsnap.com This activation is partly achieved by increasing the production of key cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which promote T cell proliferation and enhance NK cell cytotoxicity. patsnap.com
Anti-angiogenic Activity in Animal Models (e.g., Mouse Tumor Models, Zebrafish Embryo Models)
The anti-angiogenic activity of pomalidomide, the process of inhibiting the formation of new blood vessels, has been a subject of study with some conflicting results depending on the model system. Pomalidomide is known to inhibit angiogenesis by downregulating key signaling molecules like vascular endothelial growth factor (VEGF). patsnap.comnih.gov In some studies, pomalidomide has been shown to be a potent inhibitor of VEGF-driven angiogenesis. nih.gov
However, research using non-mammalian embryonic models has yielded different observations. Studies in zebrafish and chicken embryos found that at concentrations that were potently anti-inflammatory, pomalidomide did not produce detectable anti-angiogenic effects. nih.govnih.gov This has led to a scientific debate, with some researchers suggesting that the zebrafish and chicken embryo models may not accurately reflect the anti-angiogenic activity of pomalidomide in humans or other mammalian systems. nih.gov A proposed explanation for these differing results is that pomalidomide's effects may be highly specific, potentially inhibiting VEGF-stimulated angiogenesis while not affecting non-VEGF-stimulated processes. researchgate.net This suggests a target specificity that could be species-dependent. researchgate.net Despite the nuances, the anti-angiogenic properties of pomalidomide and other immunomodulatory drugs (IMiDs) are considered a component of their anti-tumor activity. mdpi.com
Studies on Neuroprotection in Genetic Models (e.g., Drosophila LRRK2WD40 Model of Parkinson's Disease)
Pomalidomide has been investigated for its neuroprotective potential in a Drosophila melanogaster (fruit fly) genetic model of Parkinson's disease. nih.govresearchgate.net This model utilizes flies with a loss-of-function mutation in the WD40 domain of the Leucine-rich repeat kinase 2 (LRRK2) gene, which leads to an age-related impairment of motor function and a loss of dopaminergic neurons, mimicking key features of Parkinson's disease. nih.govnih.gov
In this model, pomalidomide demonstrated significant neuroprotective effects. nih.govcnr.it When administered to the mutant flies through their diet, it led to a dose-dependent improvement in their climbing ability, a measure of motor performance. nih.govresearchgate.net This functional improvement was correlated with structural preservation within the brain. The treatment fully rescued the progressive loss of dopaminergic neurons in the posterior clusters of the fly brain, which are critical for controlling locomotion. nih.govresearchgate.netcnr.it
Furthermore, pomalidomide treatment was associated with an increase in the density of T-bars, which are active zones in presynaptic boutons essential for neurotransmitter release. nih.govresearchgate.net At the subcellular level, the compound appeared to preserve mitochondrial integrity. While vehicle-treated mutant flies exhibited damaged mitochondria with dilated cristae, such abnormalities were not observed following pomalidomide treatment. nih.govresearchgate.netcnr.it
| Model System | Key Pathological Feature | Effect of Pomalidomide Treatment | Reference |
|---|---|---|---|
| Drosophila LRRK2WD40 Model of Parkinson's Disease | Age-related motor impairment (climbing activity) | Significant, dose-dependent improvement in climbing performance. | nih.govresearchgate.net |
| Progressive loss of dopaminergic neurons | Fully rescued the loss of dopaminergic neurons in posterior brain clusters. | nih.govcnr.it | |
| Low density of presynaptic T-bars | Significantly increased T-bar density. | researchgate.netcnr.it | |
| Mitochondrial damage (dilated cristae) | Prevented mitochondrial damage. | nih.govresearchgate.net |
Assessment of Specificity and Off-Target Effects in Non-Mammalian Embryonic Models (e.g., Zebrafish and Chicken Embryos for teratogenesis, neurotoxicity, anti-inflammatory activity)
The specificity and potential off-target effects of pomalidomide have been evaluated in non-mammalian embryonic models, specifically zebrafish and chicken embryos, leading to notable findings and some scientific debate. In these models, pomalidomide was found to be a significantly more potent anti-inflammatory agent than its predecessors, thalidomide and lenalidomide (B1683929). nih.govnih.gov
Crucially, these studies reported that at potent anti-inflammatory concentrations, pomalidomide did not exhibit the teratogenic (birth defect-causing) or neurotoxic effects that are known side effects of thalidomide. nih.govnih.govusuhs.edu This suggested a high degree of cell specificity, where pomalidomide's activity was directed towards inflammatory response cells without adversely affecting embryonic development, blood vessel formation, or nerve growth in these models. nih.gov
However, these findings have been contested. Other researchers have pointed to data from mammalian studies, specifically in rats and rabbits, where pomalidomide was shown to be teratogenic. nih.gov This has raised questions about the predictive value of the zebrafish and chicken embryo models for assessing teratogenicity in humans. nih.govresearchgate.net The original authors defended their findings by highlighting the utility of these non-mammalian models for initial screening to identify differential actions and cell-specific effects of drug candidates. researchgate.netresearchgate.net The contrasting results underscore the species-specific differences in drug metabolism and effect, which remains a key challenge in preclinical toxicology. nih.gov
Antifibrotic Effects in Preclinical Models of Skin Fibrosis
Pomalidomide has demonstrated potent antifibrotic effects in different preclinical models of skin fibrosis, a condition characterized by the excessive accumulation of extracellular matrix that leads to skin thickening and hardening. nih.govscispace.com The efficacy of pomalidomide was evaluated in the bleomycin-induced dermal fibrosis model, which represents the early, inflammatory stages of fibrosis, and in the tight-skin (Tsk-1) mouse model, which mimics later stages with endogenous fibroblast activation. nih.gov
Importantly, pomalidomide was also effective in treating pre-established fibrosis. nih.gov Therapeutic administration led to a reduction in dermal thickness, a decrease in the number of myofibroblasts (the primary collagen-producing cells), and a lower hydroxyproline (B1673980) content, which is a key component of collagen. nih.govscispace.com These findings provide strong preclinical evidence for the antifibrotic potential of pomalidomide. scispace.com
| Fibrosis Model | Treatment Regimen | Key Findings | Reference |
|---|---|---|---|
| Bleomycin-induced dermal fibrosis | Preventive | Dose-dependently prevented skin fibrosis and myofibroblast differentiation. | nih.govscispace.com |
| Therapeutic (pre-established fibrosis) | Reduced dermal thickness, myofibroblast counts, and hydroxyproline content. | nih.govscispace.com | |
| Tight-skin (Tsk-1) mouse | Preventive | Prevented skin fibrosis in a dose-dependent manner. | nih.govscispace.com |
| Molecular Effects (both models) | Reduced expression of TGF-β target genes (PAI-1, CTGF, col 1a1). | nih.govscispace.com |
Structure Activity Relationships Sar and Molecular Design of Pomalidomide 7 Nh2 Analogs
Identification of Pharmacophores and Key Structural Features for Activity
The biological activity of pomalidomide (B1683931) and its analogs is intrinsically linked to specific structural motifs that constitute its pharmacophore. The essential components for its immunomodulatory and anti-cancer effects are the glutarimide (B196013) ring and the phthalimide (B116566) ring system. nih.gov
The glutarimide ring is crucial for binding to the protein cereblon (CRBN), which is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. nih.gov This interaction is a prerequisite for the subsequent degradation of target proteins. The binding occurs within a tri-tryptophan pocket in CRBN. nih.gov
The phthalimide ring , particularly the modifications on it, dictates the potency and specificity of the drug. In pomalidomide, the amino group at the 4-position of the phthaloyl ring is a key feature that significantly enhances its activity compared to thalidomide (B1683933). researchgate.netdovepress.com For the purpose of this article, focusing on "Pomalidomide-7-NH2", this nomenclature points to the amino substitution on the phthalimide ring, which is a critical determinant of its enhanced biological functions. The 3-amino-phthalimide subunit is considered a pharmacophore responsible for the anti-inflammatory effect. nih.gov
Impact of Chemical Modifications on Efficacy and Selectivity in Preclinical Models
Preclinical studies have extensively investigated how chemical alterations to the pomalidomide scaffold influence its therapeutic properties. These modifications can profoundly affect the drug's ability to bind to CRBN, its anti-inflammatory power, and its effectiveness in killing cancer cells.
Influence of Substituents on CRBN Binding Affinity
The affinity of pomalidomide analogs for CRBN is a critical determinant of their biological activity. The amino group at the C-4 position of the phthalimide ring in pomalidomide is a key modification that distinguishes it from thalidomide and contributes to its enhanced CRBN-dependent activities. nih.gov
Structural studies have revealed that the glutarimide ring of IMiDs binds within a tryptophan-rich pocket of CRBN. nih.gov While the core structure is essential for this interaction, substituents on the phthalimide ring can modulate the binding affinity. The presence of the C4-amino group on the phthalimide ring of pomalidomide is crucial for its high affinity and potent activity. nih.gov
Studies have shown that even minor changes to the substituents on the phthalimide ring can impact CRBN binding. For instance, replacing the amino group with other functionalities or altering its position can lead to a decrease in binding affinity and, consequently, reduced biological activity. The introduction of a 4-substituent on the isoindolinone ring, such as a phenyl group, has been shown to improve cellular binding to CRBN. researchgate.net In contrast, substitutions at the 6- and 7-positions of the isoindolinone ring resulted in much less potent ligands, likely due to steric hindrance that may block the interaction with CRBN. researchgate.net
Correlates of Molecular Structure with Anti-inflammatory Potency
Pomalidomide exhibits potent anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) production. researchgate.netmdpi.com The 4-amino group on the phthaloyl ring is a key structural feature responsible for this enhanced anti-inflammatory activity compared to thalidomide. researchgate.net
The structure-activity relationship for phthalimide derivatives indicates that the 3-amino-phthalimide subunit is a key pharmacophore for the anti-inflammatory effect. nih.gov Analogs of pomalidomide where the amino group is replaced with other isosteres, such as 4-methyl and 4-chloro analogs, have also demonstrated potent inhibition of TNF-α. researchgate.net
Furthermore, pomalidomide's anti-inflammatory effects are also linked to its ability to inhibit the transcriptional activity of the COX-2 gene, leading to reduced levels of COX-2 and prostaglandins. nih.gov The design of novel pomalidomide derivatives containing urea (B33335) moieties has also been explored to develop new anti-tumor drugs with potent activities. nih.gov
Structural Determinants for Anti-proliferative Effects in Cancer Cell Lines
Pomalidomide demonstrates direct anti-proliferative effects on cancer cells, particularly in multiple myeloma. viamedica.plhaematologica.org These effects are mediated through its interaction with CRBN, leading to the degradation of key transcription factors necessary for cancer cell survival and proliferation, such as Ikaros (IKZF1) and Aiolos (IKZF3).
The addition of an amino group to the fourth carbon of the phthaloyl ring, as seen in pomalidomide, increases its potency in inducing apoptosis in malignant plasma cells. viamedica.pl Pomalidomide and its analogs have shown anti-proliferative activity against various cancer cell lines, including the Namalwa lymphoma cell line. researchgate.net Specifically, 4-methyl and 4-chloro analogs of pomalidomide displayed significant anti-proliferative activity. researchgate.net
The anti-proliferative mechanism involves the induction of cell cycle arrest, which is mediated through an epigenetic mechanism involving Lysine-specific demethylase 1 (LSD1), leading to increased expression of p21-WAF. dovepress.comnih.gov Novel pomalidomide derivatives containing urea moieties have also shown potent anti-tumor activity in human breast cancer cell lines (MCF-7). nih.gov
Comparative SAR Analysis with Thalidomide and Lenalidomide (B1683929) Analogs
Pomalidomide, lenalidomide, and thalidomide are structurally related, but subtle differences in their chemical structures lead to significant variations in their biological activities. viamedica.pldovepress.com Pomalidomide is considered the most potent of the three, being approximately 10 times more potent than lenalidomide and 100 times more potent than thalidomide in preclinical models. acs.org
The key structural difference is the presence of a 4-amino group on the phthalimide ring of pomalidomide and lenalidomide, which is absent in thalidomide. dovepress.comdovepress.com This amino group is critical for the enhanced immunomodulatory and anti-cancer effects. Lenalidomide differs from pomalidomide by the absence of a carbonyl group on the phthaloyl ring. dovepress.com
| Compound | Key Structural Features | Relative Potency (Anti-proliferative/Immunomodulatory) |
| Thalidomide | Phthalimide and glutarimide rings | Baseline |
| Lenalidomide | 4-amino group on phthalimide ring | ~10x > Thalidomide |
| Pomalidomide | 4-amino group and carbonyl group on phthalimide ring | ~100x > Thalidomide, ~10x > Lenalidomide |
The enhanced potency of pomalidomide is attributed to its higher affinity for CRBN and its more efficient induction of the degradation of neosubstrates like Ikaros and Aiolos. viamedica.pl While all three IMiDs bind to CRBN with similar affinities in the nanomolar range, the presence of the solvent-exposed C4-aniline functionality in lenalidomide and pomalidomide is a major structural difference that influences their ability to degrade Ikaros. nih.gov Small groups at the C4 position of the phthaloyl ring, such as -NH2 or -CH3, promote Ikaros degradation, whereas larger substituents are less effective. nih.gov
Rational Design Principles for Novel Immunomodulators and Protein Degraders
The understanding of the SAR of pomalidomide has paved the way for the rational design of novel immunomodulators and a new class of therapeutics called Proteolysis Targeting Chimeras (PROTACs).
The pomalidomide scaffold, particularly its ability to bind to CRBN, is utilized as a key component in the design of PROTACs. sigmaaldrich.comsigmaaldrich.com PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as CRBN. explorationpub.com This proximity-inducing mechanism leads to the ubiquitination and subsequent degradation of the target protein.
Key principles in the design of novel immunomodulators and protein degraders based on the pomalidomide structure include:
Optimizing CRBN Binding: Modifications to the pomalidomide core can be made to enhance its binding affinity and selectivity for CRBN. This includes exploring different substituents on the phthalimide ring. researchgate.net
Modulating Neosubstrate Specificity: By altering the chemical structure of the pomalidomide analog, it is possible to change the repertoire of proteins that are targeted for degradation. This allows for the development of more selective drugs with potentially fewer off-target effects. nih.gov
Linker Design for PROTACs: In the context of PROTACs, the length and composition of the linker connecting the pomalidomide moiety to the target protein ligand are critical for the formation of a stable ternary complex (Target protein-PROTAC-CRBN) and efficient protein degradation. explorationpub.com Libraries of PROTACs with varying linkers are often synthesized to identify the optimal design. sigmaaldrich.com
Improving Physicochemical Properties: Rational design also focuses on enhancing the drug-like properties of new analogs, such as solubility, metabolic stability, and cell permeability, to improve their pharmacokinetic profiles. nih.gov
The development of pomalidomide-based PROTACs has shown promise in targeting a wide range of proteins for degradation, offering a powerful strategy to address diseases driven by aberrant protein function. biorxiv.org
Computational and Theoretical Studies on Pomalidomide 7 Nh2
Molecular Docking and Ligand-Protein Interaction Analysis
Binding Studies with CRBN and Other Identified Protein Targets (e.g., Pg-protein)
No published studies were identified that specifically detail the molecular docking of Pomalidomide-7-NH2 with Cereblon (CRBN) or P-glycoprotein (Pg-protein).
Evaluation of Binding Energies and Modes
There are no available data in the scientific literature regarding the calculated binding energies or specific binding modes of this compound with any protein target.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
No molecular dynamics simulation studies focused on the conformational analysis or the dynamics of this compound binding to a protein target have been published.
Application of In Silico Methods in Rational Drug Design
Virtual Screening for Analog Discovery
There is no information available on the use of this compound as a scaffold in virtual screening campaigns for the discovery of new analogues.
Predicting Chameleonic Effects in Drug Candidates
The concept of "chameleonicity" in drug design refers to the ability of a molecule to dynamically adapt its physicochemical properties, primarily its conformation, in response to different microenvironments. scienceopen.com This is particularly relevant for complex molecules like Proteolysis-Targeting Chimeras (PROTACs), which often fall into the "beyond Rule of 5" (bRo5) chemical space due to their large size and high number of rotatable bonds. medchemexpress.com A chameleonic drug can present a more polar, water-soluble conformation in the aqueous environment of the bloodstream and cytosol, while adopting a more nonpolar, compact structure with shielded polar groups to facilitate passage through lipid cell membranes. medchemexpress.com
Computational methods are essential tools for predicting these chameleonic effects in the early stages of drug discovery when physical matter may be unavailable. medchemexpress.com These in silico techniques typically involve conformational sampling and molecular dynamics simulations in simulated environments of varying polarity, such as water (polar) and chloroform (B151607) (nonpolar). selleckchem.comscienceopen.com By analyzing the resulting conformational ensembles, researchers can quantify changes in key molecular descriptors.
A critical feature assessed in these simulations is the formation of intramolecular hydrogen bonds (IMHBs). The ability to form IMHBs allows a molecule to "hide" its polar hydrogen bond donor and acceptor groups in a nonpolar environment, effectively reducing its dynamic polar surface area (PSA) and enhancing its membrane permeability. medchemexpress.com For a hypothetical molecule like this compound, computational models would evaluate the propensity of the amino group at the 7-position of the phthalimide (B116566) ring to form an IMHB with one of the adjacent carbonyl oxygens. This conformational folding would be a key indicator of potential chameleonic behavior.
The table below lists key physicochemical properties of the parent compound, pomalidomide (B1683931), which serve as inputs for such computational predictions.
| Property Name | Value | Source |
|---|---|---|
| Molecular Weight | 273.24 g/mol | chemsrc.com |
| XLogP3 | 0.2 | chemsrc.com |
| Hydrogen Bond Donor Count | 2 | chemsrc.com |
| Hydrogen Bond Acceptor Count | 5 | chemsrc.com |
| Rotatable Bond Count | 1 | chemsrc.com |
AI-Based Approaches for PROTAC Design
A crucial aspect of training effective AI models is the inclusion of both positive and negative experimental data. In this context, research on the modification of pomalidomide's phthalimide ring has provided definitive rules for PROTAC design. mdpi.com Specifically, it has been demonstrated that while substitutions at the C5 position can be productive, "no degradation occurred with 6- and 7-position substitutions". mdpi.com The finding that this compound and other 7-substituted analogues are ineffective as CRBN-recruiting PROTACs provides a critical negative data point. AI models learn from this that the 7-position is an unfavorable vector for linker attachment, likely because it sterically hinders the formation of a stable and productive ternary complex between CRBN, the PROTAC, and the target protein. scienceopen.com
The table below summarizes the established SAR for modifying the phthalimide ring of pomalidomide in the context of PROTAC design.
| Substitution Position | Effect on PROTAC Activity | Key Findings | Source |
|---|---|---|---|
| C4-Position | Active, but prone to off-target effects | Traditional attachment point; induces significant degradation of off-target zinc-finger proteins. | mdpi.comnih.gov |
| C5-Position | Active, with reduced off-target effects | Modifications at C5 reduce unwanted degradation of zinc-finger proteins and can enhance potency. This is a preferred attachment site. | mdpi.comnih.govresearchgate.netbiorxiv.org |
| C6-Position | Inactive | Substitutions at this position lead to a loss of degradation activity. | mdpi.com |
| C7-Position | Inactive | Substitutions at this position, as in this compound, result in no protein degradation. | mdpi.com |
Advanced Analytical and Characterization Techniques in Pomalidomide 7 Nh2 Research
Spectroscopic Methods for Structural Elucidation of Pomalidomide (B1683931) and its Derivatives
Spectroscopic techniques are indispensable for confirming the chemical structure of Pomalidomide. These methods probe the molecular structure at the atomic level, providing a fingerprint unique to the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Pomalidomide. ¹H-NMR provides information on the number and environment of hydrogen atoms, while ¹³C-NMR details the carbon skeleton of the molecule. Together, they allow for the unambiguous assignment of the compound's structure. For instance, ¹H-NMR spectra of Pomalidomide derivatives show characteristic signals corresponding to the aromatic protons on the isoindole ring, the protons of the piperidine (B6355638) ring, and the amine protons. nih.gov Similarly, ¹³C-NMR spectra reveal distinct signals for the carbonyl carbons and other carbon atoms within the molecule. nih.govnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Pomalidomide Derivative Data obtained in DMSO-d₆ solvent. nih.gov
| Nucleus | Chemical Shift (δ ppm) | Description |
|---|---|---|
| ¹H | 11.69 | Imide N-H |
| ¹H | 8.41 | Aromatic C-H |
| ¹H | 6.39 | Amine NH₂ |
| ¹³C | 161.92 | Carbonyl C=O |
| ¹³C | 153.64 | Aromatic C |
| ¹³C | 108.41 | Aromatic C |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of Pomalidomide and identifying its fragments, which further confirms its structure. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. nih.gov In ESI-MS, Pomalidomide typically forms a protonated molecule [M+H]⁺. ccspublishing.org.cn Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used for sensitive quantification and identification by monitoring specific precursor-to-product ion transitions. nih.govccspublishing.org.cnccspublishing.org.cn This is particularly useful in analyzing samples from complex matrices. researchgate.netpharmjournal.ru
Table 2: Key Mass Spectrometry Data for Pomalidomide
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
|---|---|---|---|---|
| LC-MS/MS | ESI (+) | 274.2 | 163.1 | ccspublishing.org.cnccspublishing.org.cn |
| LC-MS/MS | APCI (+) | 274.02 | 201.00 | nih.gov |
Infrared (IR) spectroscopy identifies the functional groups present in the Pomalidomide molecule by measuring the absorption of infrared radiation. soeagra.com The IR spectrum of Pomalidomide shows characteristic absorption bands corresponding to N-H stretching of the amine and imide groups, C=O stretching of the carbonyl groups, and C=C stretching of the aromatic ring. researchgate.net
UV-Visible spectrophotometry is used to analyze compounds with chromophores. Pomalidomide absorbs UV light due to its aromatic system, with a reported wavelength of maximum absorbance (λmax) around 217.4 nm. soeagra.com This property is often utilized for quantification in HPLC analysis. scholarsresearchlibrary.com
Table 3: Characteristic Infrared (IR) Absorption Bands for Pomalidomide
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |
|---|---|---|---|
| N-H | 3741, 3602 | Stretching | researchgate.net |
| C-H (aromatic) | 3217, 3189 | Stretching | researchgate.net |
| C=O | ~1700 | Stretching | rsc.org |
| C-N | 1362 | Stretching | researchgate.net |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating Pomalidomide from impurities and for assessing its purity, including its enantiomeric composition.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of Pomalidomide. researchgate.net Reversed-phase (RP-HPLC) methods are commonly developed using columns like C18 with UV detection. scholarsresearchlibrary.com A typical RP-HPLC method can achieve a retention time of approximately 5.2 minutes for Pomalidomide under specific conditions. scholarsresearchlibrary.com
Pomalidomide possesses a chiral center and exists as a racemic mixture of (R) and (S) enantiomers. ijpp.com Chiral HPLC is crucial for separating and quantifying these enantiomers. ijpp.com This is achieved using a chiral stationary phase (CSP), such as a Daicel Chiralpack column. nih.govresearchgate.net Different methods have reported successful separation of the enantiomers with distinct retention times, allowing for the determination of enantiomeric purity. ijpp.comnih.gov
Table 4: Example HPLC Conditions for Pomalidomide Analysis
| Analysis Type | Column | Mobile Phase | Detection | Retention Time(s) (min) | Reference |
|---|---|---|---|---|---|
| RP-HPLC (Purity) | XTerra RP C18 | 0.03M KH₂PO₄ (pH 3.2): Acetonitrile (20:80) | 220 nm | 5.219 | scholarsresearchlibrary.com |
| Chiral HPLC | Daicel Chiralpack IA | Methanol: Glacial Acetic Acid | 220 nm | Enantiomer I: 8.83, Enantiomer II: 15.34 | nih.govresearchgate.net |
| Chiral HPLC | Ultisil Cellu-JR | Isocratic Mode | Not specified | Enantiomer I: 7.507, Enantiomer II: 8.943 | ijpp.com |
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and faster alternative for the quantification and purity control of Pomalidomide. Both normal-phase (NP-HPTLC) and reversed-phase (RP-HPTLC) methods have been developed. nih.govnih.gov An eco-friendly RP-HPTLC method using an ethanol-water mobile phase has been shown to be effective, with Pomalidomide exhibiting a retardation factor (Rf) value of 0.72. nih.govacs.org HPTLC methods are validated for linearity, precision, and accuracy, making them suitable for routine analysis in quality control. nih.govacs.org
Table 5: HPTLC Method Parameters for Pomalidomide Quantification
| Method | Mobile Phase | Detection Wavelength | Rf Value | Linear Range | Reference |
|---|---|---|---|---|---|
| NP-HPTLC | Chloroform (B151607):Methanol (90:10 v/v) | 372 nm | Not specified | 50-600 ng/band | nih.gov |
| RP-HPTLC | Ethanol:Water (75:25 v/v) | 372 nm | 0.72 | 20-1000 ng/band | nih.govacs.org |
Crystallography and Structural Biology for Protein-Ligand Complex Characterization
Crystallography and other structural biology techniques, such as cryo-electron microscopy (cryo-EM), have been indispensable in elucidating the molecular mechanism of action of Pomalidomide. These methods provide high-resolution, three-dimensional views of how the drug interacts with its protein targets, revealing the atomic-level details that underpin its therapeutic effects. The primary target of Pomalidomide is the Cereblon (CRBN) protein, which functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govresearchgate.net Structural studies have been pivotal in demonstrating that Pomalidomide acts as a "molecular glue," inducing a novel interaction between Cereblon and specific target proteins, known as neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. researchgate.net
Detailed analysis of protein-ligand complexes involving Pomalidomide has provided profound insights into its function. X-ray crystallography has been the principal technique for determining these structures, offering detailed views of the spatial arrangement and interactions between the drug and its binding partners. nih.gov These structural blueprints are crucial for understanding the drug's specificity and for the rational design of new therapeutic agents. nih.gov
Key Research Findings from Structural Studies
Research has successfully characterized the crystal structure of Pomalidomide in complex with the DDB1-CRBN E3 ubiquitin ligase. These studies have defined the precise binding site for Pomalidomide and other related immunomodulatory drugs (IMiDs) within the thalidomide-binding domain (TBD) of Cereblon. nih.govrcsb.org
The key findings from these structural analyses include:
Pomalidomide Binding Pocket: The glutarimide (B196013) ring of Pomalidomide is crucial for its binding to Cereblon. It inserts into a specific pocket in the TBD, where it is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.
Neosubstrate Recruitment: Pomalidomide binding modifies the surface of Cereblon, creating a composite interface that is recognized by neosubstrate proteins. researchgate.net This molecular glue mechanism is responsible for the degradation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), which are key to the drug's anti-myeloma activity, as well as SALL4, which is linked to the teratogenic effects of related compounds like thalidomide (B1683933). nih.govresearchgate.net
Conformational Changes: Cryo-EM analyses have revealed that the binding of Pomalidomide to the TBD is necessary and sufficient to trigger an allosteric rearrangement of Cereblon from an "open" to a "closed" conformation. rcsb.orgpdbj.org This closed conformation is the one that stably associates with neosubstrates like Ikaros, highlighting the importance of drug-induced allostery for efficacy. rcsb.orgpdbj.org
Structural Basis for Specificity: By comparing the crystal structures of Cereblon bound to different IMiDs (Pomalidomide, Lenalidomide (B1683929), Thalidomide) and in complex with different neosubstrates, researchers have been able to delineate the subtle molecular details that govern binding affinity and substrate specificity. nih.govresearchgate.net For instance, the structure of the SALL4 zinc finger domain in complex with Pomalidomide, Cereblon, and DDB1 has revealed the precise molecular interactions responsible for its recruitment. researchgate.net
Data from Crystallographic and Cryo-EM Studies
The Protein Data Bank (PDB) contains several entries for structures of Pomalidomide in complex with its biological targets. These structures provide the foundational data for understanding the drug's mechanism at an atomic level.
Table 1: Representative PDB Entries for Pomalidomide-Protein Complexes
| PDB ID | Title | Method | Resolution (Å) | Organism | Molecules in Complex |
|---|---|---|---|---|---|
| 4TZU | Crystal Structure of Murine Cereblon in Complex with Pomalidomide | X-Ray Diffraction | 2.00 | Mus musculus | Cereblon, Pomalidomide |
| 8D81 | Cereblon~DDB1 bound to Pomalidomide | Cryo-EM | 2.80 | Homo sapiens | Cereblon, DNA damage-binding protein 1 (DDB1), Pomalidomide |
| 6H0F | Crystal structure of the Ikaros ZF2 bound to cereblon-DDB1-pomalidomide | X-Ray Diffraction | 2.49 | Homo sapiens | Cereblon, DDB1, Ikaros (IKZF1), Pomalidomide |
| 6H0G | Crystal structure of the SALL4 ZF2 bound to cereblon-DDB1-pomalidomide | X-Ray Diffraction | 2.20 | Homo sapiens | Cereblon, DDB1, Sal-like protein 4 (SALL4), Pomalidomide |
These structural studies collectively provide a comprehensive picture of Pomalidomide's interaction with the CRL4^CRBN^ E3 ligase complex. The detailed mapping of the binding interface and the elucidation of the conformational changes induced by the drug are critical for understanding how this small molecule can so effectively hijack the cellular protein degradation machinery. nih.govrcsb.org This knowledge not only explains the therapeutic activity of Pomalidomide but also provides a robust framework for the development of next-generation molecular glue degraders with improved potency and selectivity. pdbj.org
Future Directions and Research Gaps in Pomalidomide 7 Nh2 Academic Inquiry
Elucidation of Remaining Unknown Mechanisms of Action at the Molecular Level
The exact mechanism of action for pomalidomide (B1683931) and its analogues, while extensively studied, is not fully understood. europa.eu Pomalidomide's primary known function is to act as a "molecular glue," binding to the Cereblon (CRBN) protein, which is part of the CUL4-RING E3 ubiquitin ligase complex. binasss.sa.crbms.com This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). rsc.orgpnas.orgmdpi.com The degradation of these factors is crucial for the anti-myeloma effects of pomalidomide. rsc.org
However, significant gaps in knowledge remain. The complete spectrum of downstream effects following IKZF1/3 degradation requires further investigation. Moreover, evidence suggests the existence of CRBN-independent mechanisms. For instance, pomalidomide can inhibit the decomposition of intracellular hydrogen peroxide in multiple myeloma (MM) cells, and cells with a lower capacity for this decomposition are more susceptible to the drug's cytotoxic effects, irrespective of CRBN expression levels. binasss.sa.cr The single-agent response rate of approximately 30% for immunomodulatory drugs (IMiDs) also points towards the existence of CRBN-independent resistance mechanisms. nih.gov Future research must focus on identifying these alternative pathways to build a complete picture of how Pomalidomide-7-NH2 and related compounds exert their effects.
Discovery and Characterization of Novel Molecular Targets Beyond CRBN
While CRBN is the established primary target of pomalidomide, leading to the degradation of neosubstrates like IKZF1 and IKZF3, research is beginning to uncover additional targets that could explain the broader efficacy and differential effects of its derivatives. binasss.sa.crrsc.orgnih.gov
Pomalidomide, more so than lenalidomide (B1683929), induces the degradation of ARID2 (AT-Rich Interaction Domain 2), a component of the PBAF chromatin remodeling complex. rsc.orgnih.gov This degradation may contribute to the downregulation of key oncogenes like MYC and IRF4, offering a potential explanation for pomalidomide's superior anti-myeloma activity compared to lenalidomide. rsc.orgfrontiersin.org Another identified neosubstrate is the promyelocytic leukemia zinc finger (PLZF) protein and its oncogenic fusion proteins, which are degraded in a pomalidomide-dependent manner, but not substantially by thalidomide (B1683933) or lenalidomide. nih.gov This suggests a potential therapeutic application for pomalidomide in certain types of leukemia. nih.gov
Furthermore, some studies have identified other potential CRBN-independent mechanisms of resistance and action. These include the activation of signaling pathways like IL-6/STAT3 and MEK/ERK, which can shield myeloma cells from the effects of IMiDs. binasss.sa.crhaematologica.org The identification of such pathways and targets is crucial for understanding resistance and for designing rational combination therapies.
Table 1: Known and Investigated Molecular Targets of Pomalidomide and its Derivatives
| Target/Neosubstrate | Primary Ligase | Effect of Pomalidomide | Associated Disease/Pathway | Citation |
| Cereblon (CRBN) | - | Direct Binding | Primary target for IMiD activity | binasss.sa.crnih.gov |
| Ikaros (IKZF1) | CRL4CRBN | Degradation | Multiple Myeloma, Lymphoid Malignancies | rsc.orgpnas.org |
| Aiolos (IKZF3) | CRL4CRBN | Degradation | Multiple Myeloma, Lymphoid Malignancies | rsc.orgpnas.org |
| ARID2 | CRL4CRBN | Degradation | Multiple Myeloma | rsc.orgfrontiersin.org |
| PLZF/ZBTB16 | CRL4CRBN | Degradation | Leukemia | nih.gov |
| Casein Kinase 1α (CK1α) | CRL4CRBN | Degradation (by Lenalidomide, not Pomalidomide) | Myelodysplastic Syndromes (MDS) | pnas.org |
| ZFP91 | CRL4CRBN | Degradation | Multiple Myeloma | binasss.sa.cr |
Development of Next-Generation Immunomodulatory Compounds with Enhanced Selectivity and Potency
This compound serves as a crucial building block in the development of next-generation therapeutics, most notably Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that link a target protein binder to an E3 ligase ligand, inducing the degradation of a specific protein of interest. explorationpub.com The amino group on this compound provides a key attachment point for linkers, enabling its conjugation to ligands for various target proteins. nih.gov
A significant challenge in using pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc-finger (ZF) proteins, which pomalidomide itself can induce. nih.gov This has spurred research into designing pomalidomide analogues with minimized off-target effects. Studies have shown that modifications at the C5 position of the phthalimide (B116566) ring can reduce this off-target degradation. nih.govbiorxiv.org By rationally designing these analogues and the connecting linkers, researchers aim to create PROTACs with enhanced potency and selectivity for specific targets like anaplastic lymphoma kinase (ALK) or histone deacetylase 8 (HDAC8). nih.govmdpi.com The development of novel pomalidomide derivatives containing urea (B33335) moieties has also shown promising anti-tumor activity in preclinical studies. mdpi.com
Expanding Applications in Preclinical Disease Models Beyond Current Scope
While pomalidomide is approved for multiple myeloma and Kaposi sarcoma, preclinical research suggests its potential utility in a wider range of diseases. nih.gov The 7-amino derivative, as a key intermediate, is integral to exploring these new applications.
Preclinical studies have demonstrated that pomalidomide has potent antifibrotic effects in models of skin fibrosis, suggesting its potential use in treating conditions like systemic sclerosis. europa.euresearchgate.net In oncology, combinations of pomalidomide with other agents are being explored in models of pediatric brain tumors, such as high-grade gliomas, where it may synergize with histone deacetylase inhibitors. frontiersin.org Furthermore, its ability to augment tumor-specific immunity in vaccine models and its activity in myelofibrosis models highlight its broad immunomodulatory and antineoplastic potential. nih.govnih.gov Pomalidomide has also shown therapeutic effects in mouse models of colitis, indicating a potential role in inflammatory bowel disease, although this effect may occur through a CRBN-independent pathway. pnas.org
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully grasp the complex mechanisms of this compound and its derivatives, a systems-level approach integrating various "omics" technologies is necessary. Proteomics, in particular, has been instrumental in identifying novel neosubstrates and understanding resistance. sapient.bio
In one study, proteomic and metabolomic analyses of plasma from multiple myeloma patients revealed that decreased levels of complement components and glycine (B1666218) were associated with pomalidomide resistance. nih.gov This multi-omics approach not only identified potential biomarkers for treatment response but also suggested that glycine supplementation could re-sensitize resistant cells to the drug. nih.gov Another proteomics-based method, the Cellular Thermal Shift Assay (CETSA), has been used to study the engagement of pomalidomide with its direct target, CRBN, and to identify off-target interactions in a cellular context. biorxiv.org These comprehensive datasets are invaluable for building a holistic view of the drug's impact on cellular networks, moving beyond a single target/pathway paradigm. biorxiv.org
Advancements in Computational Modeling for Predictive Design
Computational modeling is becoming an indispensable tool for accelerating the design and optimization of pomalidomide-based therapeutics. researchgate.net Molecular docking and other in silico methods are being used to predict how pomalidomide and its derivatives bind to CRBN and to model the formation of the ternary complex (E3 ligase-drug-target protein), which is crucial for PROTAC efficacy. biorxiv.orgscienceopen.comchemrxiv.org
These computational approaches help rationalize the structure-activity relationships observed in experimental studies. For example, modeling has been used to understand why certain linker lengths and compositions are more effective in specific PROTACs or to design novel PROTACs targeting proteins like EGFR and BTK. scienceopen.comfrontiersin.orgpnas.org While predicting the structure of these ternary complexes from scratch remains a significant challenge, computational methods are proving useful for refining and explaining experimental results, thereby guiding the development of more potent and selective protein degraders. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
